molecular formula C15H17NO3 B12596564 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione CAS No. 873937-27-0

1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione

Cat. No.: B12596564
CAS No.: 873937-27-0
M. Wt: 259.30 g/mol
InChI Key: LBVPAROCYLMUSJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylbenzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to dihydropyrrole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the aromatic ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydropyrrole derivatives

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-hydroxy-4-phenyl-1h-pyrrole-2,5-dione: Lacks the trimethyl groups on the aromatic ring.

    1-Methyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione: Has a methyl group instead of an ethyl group.

Uniqueness

1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is unique due to the presence of both the ethyl group and the trimethyl-substituted aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

873937-27-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C15H17NO3/c1-5-16-14(18)12(13(17)15(16)19)11-9(3)6-8(2)7-10(11)4/h6-7,17H,5H2,1-4H3

InChI Key

LBVPAROCYLMUSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C1=O)O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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